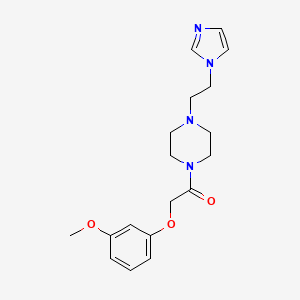
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The common name is the name by which the compound is commonly known, which may not reflect its chemical nature.
Synthesis Analysis
This involves the study of how the compound can be synthesized from readily available starting materials. It includes the study of the reaction conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the structure of the molecule using various spectroscopic techniques like NMR, IR, Mass spectroscopy, etc. It helps in understanding the connectivity of atoms in a molecule and the type of bonds present.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the study of the reagents, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, density, etc.Scientific Research Applications
Synthesis and Pharmacological Activity
One study reports on the synthesis and pharmacological activity of a series of pyrazoles leading to the identification of a compound with σ1 receptor antagonist clinical candidate for pain management. This compound demonstrates outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mice models, highlighting its potential in pain management applications (Díaz et al., 2020).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluated their in vitro antimicrobial activities. Several newly synthesized compounds showed excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar et al., 2014).
Synthesis and Electrochemical Applications
Research on electrochemical synthesis indicates the potential of similar compounds in developing new materials through electrochemical methods. One study outlines the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles, presenting a novel approach for material synthesis (Amani & Nematollahi, 2012).
Biological Evaluation for Therapeutic Use
Investigations into the biological activity of similar compounds reveal their potential in therapeutic applications. For instance, synthesis and biological evaluation of novel derivatives have shown significant cytotoxic activities against cancer and normal cell lines, offering insights into the development of new anticancer agents (Ghasemi et al., 2020).
Antioxidant and Corrosion Inhibitors
Additionally, studies on the synthesis of novel antioxidant and anticorrosive additives for lubricating oils indicate the utility of similar compounds in industrial applications. These compounds have been evaluated for their antioxidant and corrosion inhibitory properties, demonstrating their effectiveness in enhancing the performance and longevity of lubricating oils (Habib et al., 2012).
Safety And Hazards
This involves the study of the safety measures that need to be taken while handling the compound and the possible hazards that it can cause.
Future Directions
This involves the study of the potential applications of the compound and how it can be modified to increase its effectiveness.
properties
IUPAC Name |
1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-3-2-4-17(13-16)25-14-18(23)22-11-9-20(10-12-22)7-8-21-6-5-19-15-21/h2-6,13,15H,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJFCPKUIKFNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
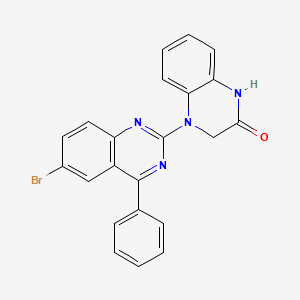
![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)
![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)
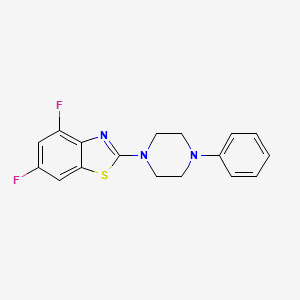
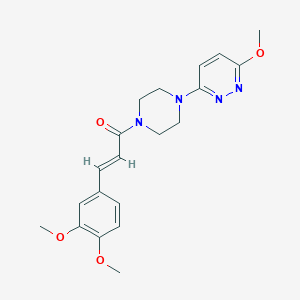
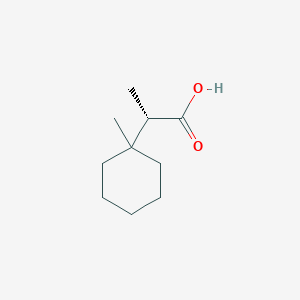
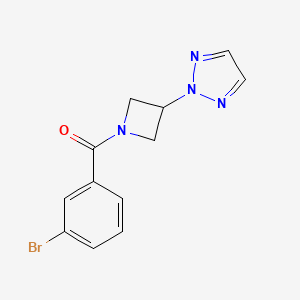
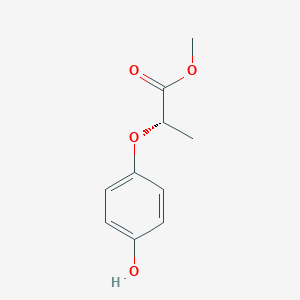
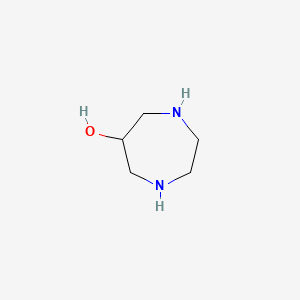
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)